(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 922726-20-3
VCID: VC17313264
InChI: InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3
SMILES:
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol

CAS No.: 922726-20-3

Cat. No.: VC17313264

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol - 922726-20-3

Specification

CAS No. 922726-20-3
Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
IUPAC Name [6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol
Standard InChI InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3
Standard InChI Key VJVNGUHFTTYFEK-UHFFFAOYSA-N
Canonical SMILES CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N

Introduction

Structural and Molecular Analysis

Molecular Formula and Weight

The molecular formula of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is C₁₂H₁₅N₄O, yielding a molecular weight of 235.28 g/mol. This calculation aligns with the principles of stoichiometry and is consistent with analogous pyrimidine derivatives .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₄O
Molecular Weight (g/mol)235.28
XLogP31.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, predictions can be made using computational tools and comparisons to structurally related molecules:

  • IR Spectroscopy: Expected O–H stretch (~3200–3600 cm⁻¹), N–H stretches (~3300 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR Spectroscopy: Anticipated signals include a singlet for the hydroxymethyl proton (δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and methylhydrazinyl protons (δ 2.5–3.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol likely involves multi-step reactions:

  • Pyrimidine Ring Formation: Condensation of phenylacetamidine with a β-keto ester to yield 2-phenylpyrimidin-4-ol.

  • Hydrazine Incorporation: Nucleophilic substitution at the 6-position using methylhydrazine under basic conditions.

  • Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the methanol group at the 4-position .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1CyclocondensationPhenylacetamidine, β-keto ester, HCl
2Nucleophilic substitutionMethylhydrazine, K₂CO₃, DMF
3ReductionNaBH₄, MeOH

Reactivity Profile

  • Hydrazinyl Group: Acts as a nucleophile, participating in condensation reactions with carbonyl compounds.

  • Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.

  • Aromatic Ring: May undergo electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions .

Physicochemical Properties

Crystallographic Data

No single-crystal X-ray data exists for this compound. Computational modeling (DFT) predicts a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and hydrazinyl groups.

TargetBinding Affinity (kcal/mol)
MGMT-8.2
DHFR-7.9
Topoisomerase II-6.5

Industrial and Material Science Applications

Coordination Chemistry

The hydrazinyl and hydroxymethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Polymer Science

Incorporation into polymers could enhance thermal stability and solubility, making it suitable for high-performance materials in electronics or coatings .

Future Research Directions

  • Synthetic Optimization: Develop greener routes using flow chemistry or biocatalysis.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

  • Computational Studies: Machine learning models to predict ADMET properties.

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